3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE
Overview
Description
3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a dichlorophenyl group, a pyridinyl piperazine moiety, and an oxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may include cyclization reactions, coupling reactions, and various protection and deprotection steps to ensure the correct assembly of the molecule .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, continuous flow chemistry, and the development of efficient catalytic systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choices .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and molecules containing dichlorophenyl and pyridinyl piperazine groups. Examples include:
Cariprazine: An antipsychotic drug with a similar piperazine structure.
Thieno[3,2-d]pyrimidine derivatives: Compounds with similar heterocyclic structures.
Uniqueness
What sets 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2S/c1-13-17(19(26-30-13)18-14(22)5-4-6-15(18)23)20(29)25-21(31)28-11-9-27(10-12-28)16-7-2-3-8-24-16/h2-8H,9-12H2,1H3,(H,25,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPHZZDVRXABMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(=S)N3CCN(CC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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